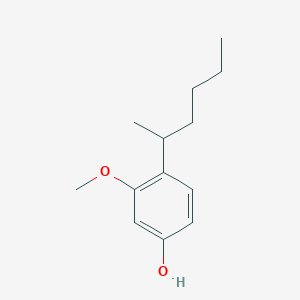
Phenol, 4-sec-hexyl-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-sec-hexyl-3-methoxy- typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where phenol is reacted with a sec-hexyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of Phenol, 4-sec-hexyl-3-methoxy- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-sec-hexyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
Phenol, 4-sec-hexyl-3-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-sec-hexyl-3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy and sec-hexyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-methoxy-3-methyl-: Similar structure with a methoxy group at the 4-position and a methyl group at the 3-position.
Phenol, 4-sec-butyl-3-methoxy-: Similar structure with a sec-butyl group instead of a sec-hexyl group.
Uniqueness
Phenol, 4-sec-hexyl-3-methoxy- is unique due to the presence of the sec-hexyl group, which imparts distinct steric and electronic effects compared to other similar compounds
Properties
CAS No. |
62125-20-6 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-hexan-2-yl-3-methoxyphenol |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-10(2)12-8-7-11(14)9-13(12)15-3/h7-10,14H,4-6H2,1-3H3 |
InChI Key |
VECSQTATKXAVAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















